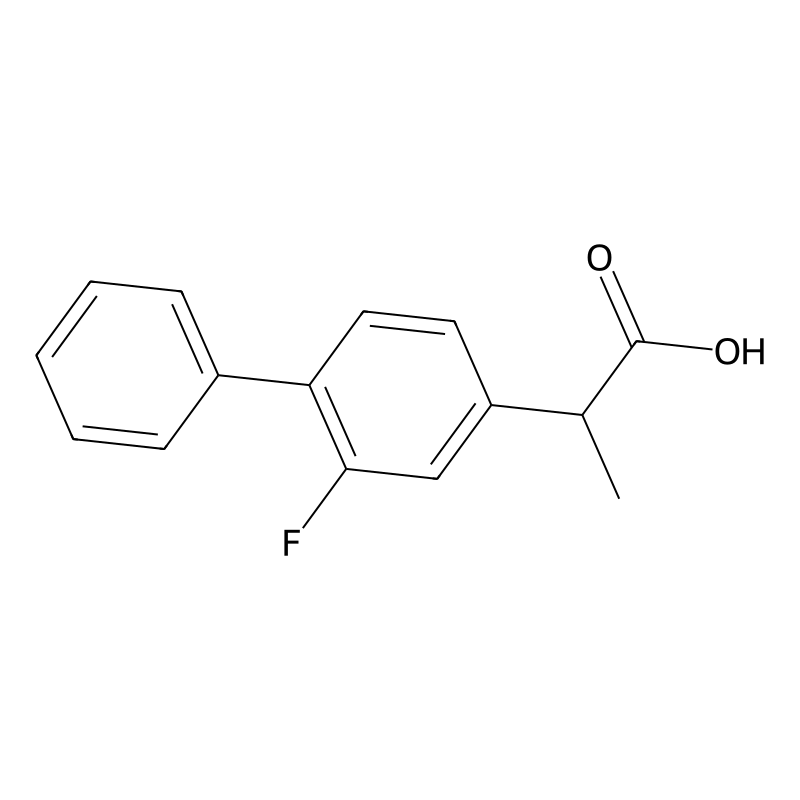

Flurbiprofen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Flurbiprofen (CAS 5104-49-4) is a non-steroidal anti-inflammatory drug (NSAID) of the phenylalkanoic acid class, structurally related to common compounds like ibuprofen and ketoprofen. Its primary mechanism involves the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical for prostaglandin synthesis. This action underlies its potent anti-inflammatory, analgesic, and antipyretic properties. From a procurement perspective, Flurbiprofen is often selected for applications demanding high potency and specific physicochemical properties, such as enhanced lipophilicity compared to some in-class alternatives, which influences its formulation and delivery characteristics.

References

- [1] Walsh Medical Media. Flurbiprofen: A Potent Pain Reliever. Jan 2, 2015.

- [2] Power M. Flurbiprofen vs Ibuprofen. Clinical Trials. June 22, 2023.

- [3] IJMSPR. Formulation and Evaluation of Flurbiprofen Topical Emulgels. Nov 22, 2022.

- [4] Wosicka-Frąckowiak H, et al. Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chromatography. BioMed Research International. 2018.

While other propionic acid derivatives like ibuprofen and ketoprofen are readily available, they are not functionally interchangeable with Flurbiprofen in many applications. Differences in enzymatic inhibition profiles, lipophilicity, and resulting skin permeability create distinct performance characteristics. For example, Flurbiprofen's specific COX inhibition profile differs from that of ibuprofen and naproxen, making it a more potent inhibitor in certain assays. Furthermore, its unique physicochemical properties lead to different rates of permeation through biological membranes, such as the skin and cornea, which is a critical factor in the development of topical and ophthalmic formulations. Substituting Flurbiprofen with a seemingly similar 'profen' can therefore lead to significant, and often detrimental, changes in efficacy, required dosage, and formulation stability.

References

- [1] Goi, N., et al. Evaluation of percutaneous permeation of flurbiprofen and ketoprofen after application of transdermal patches using a lateral sectioning approach in hairless rats. J Dermatolog Treat, 2011.

- [2] Wosicka-Frąckowiak H, et al. Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chromatography. BioMed Research International. 2018.

- [3] Gisclon, L., et al. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. J Pharmacol Exp Ther, 1996.

- [4] Warner, T. D., et al. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci U S A, 1999.

- [5] Kubo, E., et al. Intraocular diclofenac and flurbiprofen concentrations in human aqueous humor following topical application. J Ocul Pharmacol Ther, 1998.

- [6] Kato, Y., et al. Comparison of the efficacy and skin permeability of topical NSAID preparations used in Europe. J Pain Res, 2012.

Superior Potency in COX-2 Inhibition Compared to Ketoprofen

In assays using purified sheep placenta COX-2, S-flurbiprofen demonstrates significantly higher inhibitory potency than S-ketoprofen. The concentration required to achieve 50% inhibition (IC50) for S-flurbiprofen was 0.48 µmol/L, approximately 11 times lower than the 5.3 µmol/L required for S-ketoprofen.

| Evidence Dimension | COX-2 Inhibition (IC50) |

| Target Compound Data | 0.48 µmol/L (S-flurbiprofen) |

| Comparator Or Baseline | S-ketoprofen: 5.3 µmol/L |

| Quantified Difference | Flurbiprofen is ~11x more potent |

| Conditions | In vitro assay using purified COX-2 from sheep placenta. |

This higher intrinsic potency allows for the use of lower concentrations in formulations to achieve the desired therapeutic effect, impacting cost-effectiveness and potentially reducing off-target effects.

Enhanced Transdermal Permeation for Topical Delivery Systems

When evaluated in transdermal patches on hairless rats, Flurbiprofen demonstrates higher and more rapid concentrations in the deepest skin layers adjacent to intramuscular tissue compared to Ketoprofen. This suggests a more efficient permeation profile for reaching target tissues in topical applications.

| Evidence Dimension | Drug Concentration in Deepest Skin Layer |

| Target Compound Data | Yielded higher and more rapid concentrations |

| Comparator Or Baseline | Ketoprofen |

| Quantified Difference | Qualitatively higher and more rapid delivery |

| Conditions | In vivo study using transdermal patches on hairless rats. |

For developing topical analgesics or anti-inflammatory products, Flurbiprofen's superior skin penetration can lead to faster onset of action and greater bioavailability at the target site compared to Ketoprofen.

Distinct Ocular Pharmacokinetics vs. Diclofenac

Following a single topical application in human patients undergoing cataract surgery, Flurbiprofen reached a peak average concentration of 60 ng/mL in the aqueous humor at 2.0 hours. In contrast, Diclofenac reached a higher peak concentration of 82 ng/mL at 2.4 hours and was detectable for a much longer duration (up to 24 hours) compared to Flurbiprofen, which was last detected at 7.25 hours.

| Evidence Dimension | Peak Concentration (Cmax) and Detection Time in Human Aqueous Humor |

| Target Compound Data | Cmax: 60 ng/mL @ 2.0 hrs; Last detection: 7.25 hrs |

| Comparator Or Baseline | Diclofenac: Cmax: 82 ng/mL @ 2.4 hrs; Last detection: >24 hrs |

| Quantified Difference | Flurbiprofen has a lower Cmax and significantly shorter residence time in the aqueous humor. |

| Conditions | Single topical drop administered to human eyes prior to cataract surgery. |

This shorter ocular residence time makes Flurbiprofen suitable for applications requiring potent, short-term anti-inflammatory action, such as the inhibition of intraoperative miosis, without the prolonged drug exposure associated with Diclofenac.

Superior Lipophilicity for Formulation in Non-Aqueous Systems

Experimental determination of lipophilicity using thin-layer chromatography shows Flurbiprofen to be the most lipophilic compound among common 'profens'. It exhibited the highest Log P(TLC) value compared to ibuprofen, naproxen, and ketoprofen. This aligns with its reported lower aqueous solubility (8 mg/L) compared to ketoprofen (51 mg/L), naproxen (15.9 mg/L), and ibuprofen (21.5 mg/L).

| Evidence Dimension | Lipophilicity (Log P) and Aqueous Solubility |

| Target Compound Data | Highest Log P(TLC); Solubility: 8 mg/L |

| Comparator Or Baseline | Ketoprofen (Lowest Log P(TLC); Solubility: 51 mg/L), Ibuprofen, Naproxen |

| Quantified Difference | Demonstrates the highest lipophilicity and lowest water solubility within its direct peer group. |

| Conditions | Thin-layer chromatography for Log P; PubChem database for solubility values at room temperature. |

Flurbiprofen's high lipophilicity is a key procurement differentiator for formulations based on lipid or organic phases, such as ointments, emulgels, and certain transdermal patches, where enhanced solubility in the vehicle is critical for drug loading and stability.

High-Performance Topical Formulations

The combination of high intrinsic potency and enhanced skin permeation makes Flurbiprofen a preferred active pharmaceutical ingredient (API) for topical patches and gels designed for localized pain and inflammation. Its ability to achieve higher concentrations in deep tissue layers compared to Ketoprofen supports its use in formulations targeting musculoskeletal conditions.

Ophthalmic Preparations for Surgical Use

Flurbiprofen is specifically indicated for inhibiting intraoperative miosis (constriction of the pupil) during eye surgery. Its pharmacokinetic profile, characterized by rapid uptake and a shorter residence time in the aqueous humor compared to alternatives like Diclofenac, is advantageous for providing potent, time-limited effects required during surgical procedures.

Research Standard for High-Potency COX Inhibition Studies

Due to its high, well-characterized inhibitory activity against COX enzymes, particularly when compared to other profens like Ketoprofen, Flurbiprofen serves as a reliable positive control or benchmark compound in pharmacological and biochemical assays investigating prostaglandin synthesis and inflammation pathways.

References

- [1] Goi, N., et al. Evaluation of percutaneous permeation of flurbiprofen and ketoprofen after application of transdermal patches using a lateral sectioning approach in hairless rats. J Dermatolog Treat, 22(5), 266-271 (2011).

- [2] Flurbiprofen. In: Taylor & Francis eBooks. ; 2020.

- [3] Kubo, E., et al. Intraocular diclofenac and flurbiprofen concentrations in human aqueous humor following topical application. J Ocul Pharmacol Ther, 14(3), 237-244 (1998).

- [4] Gisclon, L., et al. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. J Pharmacol Exp Ther, 264(1), 346-353 (1996).

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.16 (LogP)

3.8

Appearance

Melting Point

110 - 111 °C

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (12.96%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (12.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Pharmacology

Flurbiprofen is a derivative of propionic acid, and a phenylalkanoic acid derivative of non-steroidal antiinflammatory drugs (NSAIDs) with analgesic, antiinflammatory and antipyretic effects. Flurbiprofen non-selectively binds to and inhibits cyclooxygenase (COX). This results in a reduction of arachidonic acid conversion into prostaglandins that are involved in the regulation of pain, inflammation and fever. This NSAID also inhibits carbonic anhydrase, thereby reducing the production of hydrogen and bicarbonate ions. Upon ocular administration, flurbiprofen may reduce bicarbonate ion concentrations leading to a decrease in the production of aqueous humor, thereby lowering intraocular pressure.

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AE - Propionic acid derivatives

M01AE09 - Flurbiprofen

M - Musculo-skeletal system

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AA - Antiinflammatory preparations, non-steroids for topical use

M02AA19 - Flurbiprofen

R - Respiratory system

R02 - Throat preparations

R02A - Throat preparations

R02AX - Other throat preparations

R02AX01 - Flurbiprofen

S - Sensory organs

S01 - Ophthalmologicals

S01B - Antiinflammatory agents

S01BC - Antiinflammatory agents, non-steroids

S01BC04 - Flurbiprofen

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic;Irritant

Other CAS

5104-49-4

Absorption Distribution and Excretion

Flurbiprofen is poorly excreted into human milk. Following dosing with flurbiprofen, less than 3% of flurbiprofen is excreted unchanged in the urine, with about 70% of the dose eliminated in the urine as parent drug and metabolites. Renal elimination is a significant pathway of elimination of flurbiprofen metabolites.

14 L [Normal Healthy Adults]

12 L [Geriatric Arthritis Patients]

10 L [End Stage Renal Disease Patients]

14 L [Alcoholic Cirrhosis Patients]

0.12 L/kg

Metabolism Metabolites

Hepatic. Cytochrome P450 2C9 plays an important role in the metabolism of flurbiprofen to its major metabolite, 4’-hydroxy-flurbiprofen. The 4’-hydroxy-flurbiprofen metabolite showed little anti-inflammatory activity in animal models of inflammation. Route of Elimination: Flurbiprofen is poorly excreted into human milk. Following dosing with flurbiprofen, less than 3% of flurbiprofen is excreted unchanged in the urine, with about 70% of the dose eliminated in the urine as parent drug and metabolites. Renal elimination is a significant pathway of elimination of flurbiprofen metabolites. Half Life: R-flurbiprofen, 4.7 hours; S-flurbiprofen, 5.7 hours

Wikipedia

FDA Medication Guides

FLURBIPROFEN

TABLET;ORAL

PHARMACIA AND UPJOHN

05/09/2016

Biological Half Life

Use Classification

Pharmaceuticals

Dates

[Evaluation of the application of dexmedetomidine combined with flurbiprofen axetil in extraction of multiple complex teeth under local anesthesia]

Yun Shao, Lu Sheng, Huan He, Hui Liu, Ming QiPMID: 34476450 DOI:

Abstract

To evaluate the safety and efficacy of sedation and analgesia using dexmedetomidine combined with flurbiprofen axetil in multiple complex teeth extraction under local anesthesia.According to the inclusion and exclusion criteria of the study, 40 patients scheduled for multiple complex teeth (4-6) extraction were randomly divided into 2 groups: experimental group (sedation and analgesia using dexmedetomidine combined with flurbiprofen axetil in addition to local anesthesia, n=20) and control group (local anesthesia, n=20). The mean arterial pressure(MAP), heart rate(HR), Ramsay sedation score, VAS pain score of each patient at T0(basis value), T1 (during local anesthesia), T2(during extraction), T3(10 minutes after extraction) and the follow-up results were recorded. SAS 8.0 software was used for statistical analysis.

Compared to T0 and control group at the same time, the experimental group revealed more stable mood and hemodynamic manifestation and better analgesic effect (P<0.05), from T1 to T3, patients in the control group showed increased blood pressure, heart rate, emotional fluctuation, bodily and facial pain(P<0.05). The follow-up results showed 5 and 0 patients taking painkillers in the control and experimental group, respectively(P<0.05).

Sedation and analgesia using dexmedetomidine combined with flurbiprofen axetil in addition to local anesthesia is a safe and effective approach in multiple complex teeth extraction.

Effect of perioperative flurbiprofen axetil on long-term survival of patients with esophageal carcinoma who underwent thoracoscopic esophagectomy: A retrospective study

Yanhu Xie, Di Wang, Chen Gao, Jicheng Hu, Min Zhang, Wei Gao, Shuhua Shu, Xiaoqing ChaiPMID: 34143443 DOI: 10.1002/jso.26553

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) have an anti-inflammatory response, but it remains unclear whether the perioperative use of flurbiprofen axetil can influence postoperative tumor recurrence and survival in esophageal carcinoma. We aimed to explore the effect of perioperative intravenous flurbiprofen axetil on recurrence-free survival (RFS) and overall survival (OS) in patients with esophageal carcinoma who underwent thoracoscopic esophagectomy.This retrospective study included patients who underwent surgery for esophageal carcinoma between December 2009 and May 2015 at the Department of Thoracic Surgery, Anhui Provincial Hospital. Patients were categorized into a non-NSAIDs group (did not receive flurbiprofen axetil), single-dose NSAIDs group (received a single dose of flurbiprofen axetil intravenously), and multiple-dose NSAIDs group (received multiple doses of flurbiprofen).

A total of 847 eligible patients were enrolled. Univariable and multivariable analyses revealed that the intraoperative use of flurbiprofen was associated with long-term RFS (hazard ratio [HR]: 0.56, 95% confidence interval [CI]: 0.42-0.76, p = .001) and prolonged OS (HR: 0.49, 95% CI: 0.38-0.63, p = .001).

Perioperative flurbiprofen axetil therapy may be associated with prolonged RFS and OS in patients with esophageal carcinoma undergoing thoracoscopic esophagectomy.

A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample

Mehmet Emrah Yaman, Alptug Atila, Tugrul Cagri Akman, Mevlut Albayrak, Yucel Kadioglu, Zekai HaliciPMID: 33884406 DOI: 10.1093/chromsci/bmab047

Abstract

For the quantification of flurbiprofen in rat plasma, a simple UPLC-MS/MS method with high sensitivity and short retention time for flurbiprofen was developed and validated using specific parameters. Etodolac was used as internal standard. The transitions (precursor to the product) of flurbiprofen and internal standard were obtained using the electrospray ionization in the negative ion multiple reaction monitoring mode, 243.2 → 199.2, 286.2 → 212.1, respectively. For chromatographic separation, C18 column was used for the stationary phase and gradient elution was used for the mobile phase. This mobile phase consisted of a methanol (A) and a 5 mM ammonium formate solution (B), which varied at a flow rate of 0.4 mL/min. For flurbiprofen, LLOQ was determined as 5 ng/mL. Quantification of flurbiprofen in the rat plasma with a linear calibration curve of 5-5000 ng/mL (r > 0.9991 for plasma) is possible with a retention time of 1.89 min. The total analysis time of the method was 3 min. The proposed method was validated. The intraday and inter-day precision (RSD%) and accuracy (RE%) were within 10% in all cases for flurbiprofen. The stability of flurbiprofen was evaluated under conditions such as short-term, long-term, autosampler and freeze/thaw. After method validation, flurbiprofen was succesfully quantified in real rat plasma samples.Flurbiprofen sodium microparticles and soft pellets for nose-to-brain delivery: Serum and brain levels in rats after nasal insufflation

Laura Tiozzo Fasiolo, Michele Dario Manniello, Sabrina Banella, Laura Napoli, Fabrizio Bortolotti, Eride Quarta, Paolo Colombo, Evangelos Balafas, Nikolaos Kostomitsopoulos, Dimitrios M Rekkas, Georgia Valsami, Paraskevi Papakyriakopoulou, Gaia Colombo, Paola RussoPMID: 34171428 DOI: 10.1016/j.ijpharm.2021.120827

Abstract

Neuroinflammation in Alzheimer's disease (AD) revamped the role of a preventive therapeutic action of non steroidal anti-inflammatory drugs; flurbiprofen could delay AD onset, provided its access to brain is enhanced and systemic exposure limited. Nasal administration could enable direct drug access to central nervous system (CNS) via nose-to-brain transport. Here, we investigated the insufflation, deposition, dissolution, transmucosal permeation, and in vivo transport to rat brain of flurbiprofen from nasal powders combined in an active device. Flurbiprofen sodium spray-dried microparticles as such, or soft pellets obtained by agglomeration of drug microparticles with excipients, were intranasally administered to rats by the pre-metered insufflator device. Blood and brain were collected to measure flurbiprofen levels. Excipient presence in soft pellets lowered the metered drug dose to insufflate. Nevertheless, efficiency of powder delivery by the device, measured as emitted fraction, was superior with soft pellets than microparticles, due to their coarse size. Both nasal powders resulted into rapid flurbiprofen absorption. Absolute bioavailability was 33% and 58% for microparticles and pellets, respectively. Compared to intravenous flurbiprofen, the microparticles were more efficient than soft pellets at enhancing direct drug transport to CNS. Direct Transport Percentage index evidenced that more than 60% of the intranasal dose reached the brain via direct nose-to-brain transport for both powders. Moreover, remarkable drug concentrations were measured in the olfactory bulb after microparticle delivery. Bulb connection with the entorhinal cortex, from where AD initiates, makes flurbiprofen sodium administration as nasal powder worth of further investigation in an animal model of neuroinflammation.Transdermal delivery of flurbiprofen from polyoxypropylene-polyoxyethylene block copolymer stabilized reduced graphene oxide to manage pain in spondylitis: In vitro and in vivo studies

Chaoqun Yang, Tao LiPMID: 34256101 DOI: 10.1016/j.ejps.2021.105929

Abstract

Ankylosing spondylitis is an inflammatory arthritic disease affecting the spine and large joints, causing severe pain. Flurbiprofen is widely used as an oral formulation (tablet dosage form) to control pain in spondylitis; however, owing to its short half-life (3.9 h), need for frequent dosing (four times daily), and abdominal discomfort, patient compliance remains extremely poor. In the present study, a flurbiprofen-loaded reduced graphene oxide transdermal (non-invasive) hydrogel was developed to improve drug permeation and achieve sustained drug release for pain management. Fourier transform infrared spectroscopy, X-ray diffraction, and Raman spectroscopy confirmed the synthesis of polyoxypropylene-polyoxyethylene block copolymer stabilized reduced graphene oxide. Transmission electron microscopy images presented flat, wrinkled nanosheets of reduced graphene oxide. The developed hydrogel showed desirable viscosity, pH, drug content, adhesiveness, hardness, and cohesiveness (texture profile) for transdermal application. The ex vivo permeability studies revealed the ability of the reduced graphene oxide hydrogel to increase drug permeation and release (sustained-release) for up to 72 h owing to strong π-π interactions, as well as π-sigma and π-hydrogen bonds between flurbiprofen and reduced graphene oxide. In the rat model, in vivo pharmacokinetic parameters confirmed the improved relative bioavailability of reduced graphene oxide hydrogel when compared with the control hydrogel (without reduced graphene oxide) and marketed transdermal patch. The analgesic and anti-inflammatory assessments in rat models confirmed the ability of the flurbiprofen-reduced graphene oxide hydrogel to manage pain in various diseases, such as ankylosing spondylitis, to substitute tablets and parenteral injections, compared with the marketed transdermal patch.An investigation on percutaneous permeation of flurbiprofen enantiomers: The role of molecular interaction between drug and skin components

Yang Zhang, Chao Liu, Wenwen Xu, Peng Quan, Zheng Luo, Degong Yang, Liang FangPMID: 33746012 DOI: 10.1016/j.ijpharm.2021.120503

Abstract

This work aimed to investigate skin permeation profiles of chiral flurbiprofen and clarify the molecular mechanism of transdermal permeation difference of enantiomers. The in vitro transdermal permeation of enantiomers through rat skin was studied by diffusion cells. Physicochemical parameters of model chiral drugs were determined. Molecular interaction between chiral flurbiprofen and ceramides of skin was investigated by FTIR,C NMR and molecular docking. The skin permeation mechanism of chiral drugs was characterized by ATR-FTIR, Raman spectra, DSC and molecular dynamic simulation. The results showed that the amount of the permeation and retention amount of (S)-flurbiprofen was 1.5 times over that of (R)-flurbiprofen. And it was proven that the difference was not induced by physicochemical properties but the molecular interaction between drug-skin components. (S)-flurbiprofen was easy to form stronger hydrogen bonding with -CONH group of skin lipids due to its steric configuration, which disturbed lipids arrangement more easily according to the results of ATR-FTIR (Δν

CH

= 1.00 cm

), Raman spectra (ΔI

/I

= 0.32) and the DSC (ΔT

= 11.75 °C). It was demonstrated more obvious effect on the second structure of keratin by ATR-FTIR study (Δ Amide I = 3.60 cm

and Δ Amide II = 3.38 cm

). Better compatibility between (S)-flurbiprofen and lipids was confirmed quantificationally by thermodynamic analysis. In conclusion, the higher interaction between (S)-flurbiprofen and skin components, the higher skin permeation, which contributes to decrease the administration dose and increase the therapeutic effect.

Effects of R-flurbiprofen and the oxygenated metabolites of endocannabinoids in inflammatory pain mice models

Baptiste Buisseret, Owein Guillemot-Legris, Youssef Ben Kouidar, Adrien Paquot, Giulio G Muccioli, Mireille AlhouayekPMID: 33749884 DOI: 10.1096/fj.202002468R

Abstract

Pain is one of the cardinal signs accompanying inflammation. The prostaglandins (PGs), synthetized from arachidonic acid by cyclooxygenase (COX)-2, are major bioactive lipids implicated in inflammation and pain. However, COX-2 is also able to metabolize other lipids, including the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), to give glycerol ester (PG-G) and ethanolamide (PG-EA) derivatives of the PGs. Consequently, COX-2 can be considered as a hub not only controlling PG synthesis, but also PG-G and PG-EA synthesis. As they were more recently characterized, these endocannabinoid metabolites are less studied in nociception compared to PGs. Interestingly R-profens, previously considered as inactive enantiomers of nonsteroidal anti-inflammatory drugs (NSAIDs), are substrate-selective COX inhibitors. Indeed, R-flurbiprofen can selectively block PG-G and PG-EA production, without affecting PG synthesis from COX-2. Therefore, we compared the effect of R-flurbiprofen and S-flurbiprofen in models of inflammatory pain triggered by local administration of lipopolysaccharides (LPS) and carrageenan in mice. Remarkably, the effects of flurbiprofen enantiomers on mechanical hyperalgesia seem to depend on (i) the inflammatory stimuli, (ii) the route of administration, and (iii) the timing of administration. We also assessed the effect of administration of the PG-Gs, PG-EAs, and PGs on LPS-induced mechanical hyperalgesia. Our data support the interest of studying the nonhydrolytic endocannabinoid metabolism in the context of inflammatory pain.Muscle Tissue as a Surrogate for In Vitro Drug Release Testing of Parenteral Depot Microspheres

Jan Kozak, Miloslava Rabiskova, Alf LamprechtPMID: 33782794 DOI: 10.1208/s12249-021-01965-4

Abstract

Despite the importance of drug release testing of parenteral depot formulations, the current in vitro methods still require ameliorations in biorelevance. We have investigated here the use of muscle tissue components to better mimic the intramuscular administration. For convenient handling, muscle tissue was used in form of a freeze-dried powder, and a reproducible process of incorporation of tested microspheres to an assembly of muscle tissue of standardized dimensions was successfully developed. Microspheres were prepared from various grades of poly(lactic-co-glycolic acid) (PLGA) or ethyl cellulose, entrapping flurbiprofen, lidocaine, or risperidone. The deposition of microspheres in the muscle tissue or addition of only isolated lipids into the medium accelerated the release rate of all model drugs from microspheres prepared from ester-terminated PLGA grades and ethyl cellulose, however, not from the acid-terminated PLGA grades. The addition of lipids into the release medium increased the solubility of all model drugs; nonetheless, also interactions of the lipids with the polymer matrix (ad- and absorption) might be responsible for the faster drug release. As the in vivo drug release from implants is also often faster than in simple buffers in vitro, these findings suggest that interactions with the tissue lipids may play an important role in these still unexplained observations.Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue

Stefan Saretz, Gabriele Basset, Liridona Useini, Markus Laube, Jens Pietzsch, Dijana Drača, Danijela Maksimović-Ivanić, Johannes Trambauer, Harald Steiner, Evamarie Hey-HawkinsPMID: 34064783 DOI: 10.3390/molecules26102843

Abstract

All over the world, societies are facing rapidly aging populations combined with a growing number of patients suffering from Alzheimer's disease (AD). One focus in pharmaceutical research to address this issue is on the reduction of the longer amyloid-β (Aβ) fragments in the brain by modulation of γ-secretase, a membrane-bound protease.-Flurbiprofen (tarenflurbil) was studied in this regard but failed to show significant improvement in AD patients in a phase 3 clinical trial. This was mainly attributed to its low ability to cross the blood-brain barrier (BBB). Here, we present the synthesis and in vitro evaluation of a racemic

-carborane analogue of flurbiprofen. By introducing the carborane moiety, the hydrophobicity could be shifted into a more favourable range for the penetration of the blood-brain barrier, evident by a logD

value of 2.0. Furthermore, our analogue retained γ-secretase modulator activity in comparison to racemic flurbiprofen in a cell-based assay. These findings demonstrate the potential of carboranes as phenyl mimetics also in AD research.

Design, synthesis and

Alessandro Deplano, Jessica Karlsson, Federica Moraca, Mona Svensson, Claudia Cristiano, Carmine Marco Morgillo, Christopher J Fowler, Roberto Russo, Bruno Catalanotti, Valentina OnnisPMID: 33896320 DOI: 10.1080/14756366.2021.1875459

Abstract

Compounds combining dual inhibitory action against FAAH and cyclooxygenase (COX) may be potentially useful analgesics. Here, we describe a novel flurbiprofen analogue, N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (). The compound is a competitive, reversible inhibitor of FAAH with a K

value of 13 nM and which inhibits COX activity in a substrate-selective manner. Molecular modelling suggested that

optimally fits a hydrophobic pocket in the ACB region of FAAH, and binds to COX-2 similarly to flurbiprofen.

studies indicated that at a dose of 10 mg/kg,

was active in models of prolonged (formalin) and neuropathic (chronic constriction injury) pain and reduced the spinal expression of iNOS, COX-2, and NFκB in the neuropathic model. Thus, the present study identifies

as a dual-action FAAH/substrate-selective COX inhibitor with anti-inflammatory and analgesic activity in animal pain models. These findings underscore the potential usefulness of such dual-action compounds.